molecular formula C8H16N2O2 B11916808 Methyl 3,5-dimethylpiperazine-1-carboxylate

Methyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No.: B11916808
M. Wt: 172.22 g/mol
InChI Key: ZPGKYSAUSIBVMJ-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate typically involves the reaction of 3,5-dimethylpiperazine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,5-dimethylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-dimethylpiperazine-1-carboxylate
  • Methyl 3,4-dimethylpiperazine-1-carboxylate
  • Methyl 3,5-diethylpiperazine-1-carboxylate

Uniqueness

Methyl 3,5-dimethylpiperazine-1-carboxylate is unique due to the specific positioning of the methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological properties .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3,5-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C8H16N2O2/c1-6-4-10(8(11)12-3)5-7(2)9-6/h6-7,9H,4-5H2,1-3H3

InChI Key

ZPGKYSAUSIBVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC

Origin of Product

United States

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